3-(4-Aminophenyl)benzonitrile
Overview
Description
3-(4-Aminophenyl)benzonitrile: is an organic compound with the molecular formula C13H10N2 . It consists of a benzene ring (phenyl group) attached to another benzene ring with a nitrile group (CN) at position 3 and an amine group (NH2) on the attached phenyl ring at position 4 . This compound is known for its applications in various fields, including organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs), and liquid crystals.
Scientific Research Applications
Chemistry: 3-(4-Aminophenyl)benzonitrile is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including interactions with enzymes and receptors. Molecular docking studies have shown its potential as an inhibitor of certain enzymes .
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential anti-inflammatory and anticancer properties .
Industry: In the field of materials science, this compound is used in the development of OLEDs and HTMs due to its excellent thermal stability and electronic properties. It is also investigated for its liquid crystalline behavior, which is useful in display technologies.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Aminophenyl)benzonitrile are yet to be identified. The compound’s structure has been studied using Density Functional Theory . .
Mode of Action
The mode of action of this compound is not well-documented. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research. The molecular structure of this compound has been studied, and the charge delocalization within the molecule has been analyzed through natural bond orbital (NBO) analysis .
Biochemical Pathways
Molecular docking studies have been performed to explore the interaction between the compound and influenza endonuclease inhibitor
Result of Action
The compound’s structure and some of its properties have been studied
Action Environment
It’s known that the compound forms a heterointeraction due to the hydrogen bonding made between the c≡n of the compound and –oh group . This suggests that the compound’s action may be influenced by the presence of certain groups in its environment.
Biochemical Analysis
Biochemical Properties
3-(4-Aminophenyl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved . Additionally, this compound can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism . For instance, it can affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. This compound also impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity . These molecular interactions underpin the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and changes in gene expression . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of enzymes involved in the catabolism of amino acids and the synthesis of nucleotides . By modulating these metabolic pathways, this compound can affect the levels of key metabolites, thereby influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical interactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may accumulate in the cytoplasm, where it can modulate enzyme activity and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-Aminophenyl)benzonitrile typically involves the reaction of 4-aminobenzonitrile with a suitable reagent to introduce the additional phenyl group. One common method is the Suzuki coupling reaction, which involves the reaction of 4-aminobenzonitrile with a phenylboronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions usually include a temperature range of 80-100°C and a reaction time of several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Aminophenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, sulfonyl chlorides, or alkylating agents under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
4-Aminobenzonitrile: Similar structure but lacks the additional phenyl group.
3-Chloro-4-fluorobenzonitrile: Contains halogen substituents instead of the amine group.
4-Bromobenzonitrile: Contains a bromine substituent instead of the amine group.
Uniqueness: 3-(4-Aminophenyl)benzonitrile is unique due to the presence of both an amine and a nitrile group on a biphenyl structure. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
3-(4-aminophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKMHHNPZOCBKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359994 | |
Record name | 3-(4-Aminophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443998-73-0 | |
Record name | 3-(4-Aminophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 443998-73-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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